

Salinixanthin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Salinixanthin**

Cat. No.: **B1249706**

[Get Quote](#)

Abstract

Salinixanthin is a novel C40-carotenoid acyl glycoside that has garnered significant interest within the scientific community. Primarily found in the extremophilic bacterium *Salinibacter ruber*, it plays a crucial role as a light-harvesting antenna for the membrane protein xanthorhodopsin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of **salinixanthin**. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this unique carotenoid.

Chemical Structure and Identification

Salinixanthin possesses a complex chemical structure characterized by a long polyene chain, a glycosidic moiety, and an acyl group. This unique combination of features contributes to its distinct properties and biological function.

The definitive structure of **salinixanthin** was elucidated through a combination of spectroscopic techniques and chemical analysis. Its molecular formula is C₆₁H₉₂O₉, and it has a molecular weight of 969.4 g/mol. [1] The IUPAC name for **salinixanthin** is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-

hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate.[\[1\]](#)

Table 1: Chemical Identifiers for **Salinixanthin**

Identifier	Value	Reference
Molecular Formula	C61H92O9	[1]
Molecular Weight	969.4 g/mol	[1]
IUPAC Name	<p>[(2R,3S,4S,5R,6S)-3,4,5,6,10,12,14,16,18,20,22,24- trihydroxy-6- [(3S,4E,6E,8E,10E,12E,14E,16,18E,20E,22E,24E)-3- hydroxy-2,6,10,14,19,23- hexamethyl-25-(2,6,6- trimethyl-3-oxocyclohexen-1- yl)pentacosa- 4,6,8,10,12,14,16,18,20,22,24- undecaen-2-yl]oxyoxan-2- yl]methyl 13- methyltetradecanoate</p>	[1]
SMILES	<p>CC1=C(C(CCC1=O) (C)C)/C=C/C(=C/C=C/C(=C/C =C/C=C(\C)/C=C/C=C(\C)/C=</p> <p>C/C=C(\C)/C=C/-INVALID- LINK-- COC(=O)CCCCCCCCCCCC(</p> <p>C)C)O)O)O">C@@HO)/C)/C</p>	[1]
InChI	InChI=1S/C61H92O9/c1-42(2)21-12-10-8-6-9-7-11-13-22-45(5)58(66)36-52-55(63)54(62)53(61)50(37-65-52)70-59(40(3)4)34-32-48(38-49(34)60)30-28-46(31-29-47(38)39(4)5)26-24-43(25-23-41(1)56(64)35-51(57)33-44(40)6)27-14-15-16-17-18-19-20-59/h14-21,23-28,30-33,35-37,42,45,50,52-55,61-63H,6-13,22,29,34H2,1-5H3/b15-14+,25-23+,27-	[1]

26+,31-29+,41-35+,43-24+,46-
28+,48-30+,49-38+,56-33+,57-
31+,58-
36+/t45-,50+,52-,53+,54+,55-,
61+/m1/s1

CAS Number	472-61-7
------------	----------

Physicochemical and Biological Properties

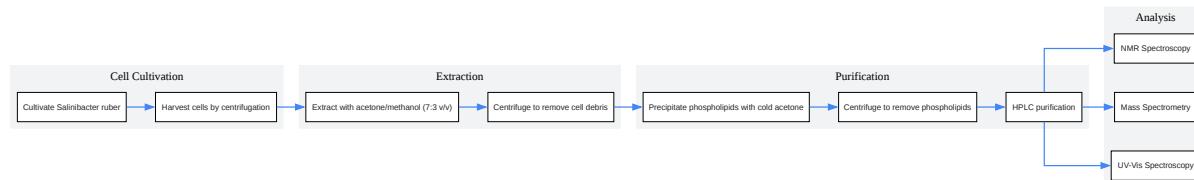
Physicochemical Properties

Detailed experimental data on the physicochemical properties of **salinixanthin** are limited. However, based on its structure and data from related carotenoids, a number of properties can be inferred.

Table 2: Physicochemical Properties of **Salinixanthin**

Property	Value/Description	Remarks
Appearance	Red-orange pigment	As observed in <i>Salinibacter ruber</i>
Solubility	Soluble in organic solvents like acetone and methanol. [2] Poorly soluble in water.	Typical for carotenoids. [3]
Melting Point	Not Determined	Data for other carotenoids suggest it would be a solid with a high melting point. [4]
Boiling Point	Not Determined	Expected to be high and likely to decompose before boiling.
UV-Vis Absorption	λ_{max} at 521, 486, and 456 nm (in xanthorhodopsin)	The sharp, well-resolved bands are characteristic of a rigid, bound conformation. [5]
NMR Spectroscopy	No published data available	

Biological Properties


The primary and most well-characterized biological function of **salinixanthin** is its role as a light-harvesting antenna in the xanthorhodopsin proton pump of *Salinibacter ruber*.^{[5][6]} It absorbs light energy in the blue-green region of the spectrum and efficiently transfers this energy to the retinal chromophore of xanthorhodopsin, thereby enhancing the efficiency of light-driven proton pumping.^[6]

Beyond this, a photoprotective role for unbound **salinixanthin** in the cell membrane has been suggested, which is a common function for carotenoids.^[5] While specific quantitative data on the antioxidant and anti-inflammatory properties of **salinixanthin** are not yet available, carotenoids as a class are well-known for these activities. These properties are generally attributed to their ability to quench singlet oxygen and scavenge other reactive oxygen species.

Experimental Protocols

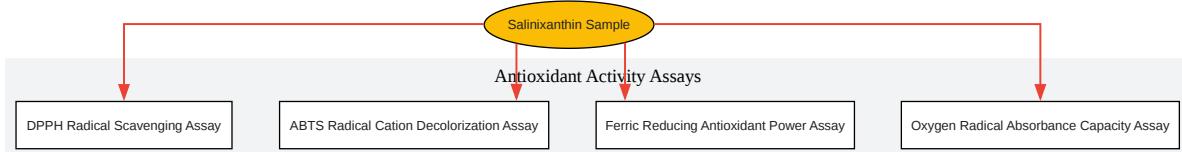
Isolation and Purification of Salinixanthin from *Salinibacter ruber*

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction of carotenoids from bacterial sources.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and analysis of **salinixanthin**.

Methodology:


- Cell Culture and Harvest: *Salinibacter ruber* is cultured in a suitable high-salt medium. The cells are then harvested by centrifugation.
- Extraction: The cell pellet is extracted with a mixture of acetone and methanol (typically 7:3 v/v) to solubilize the carotenoids.[\[2\]](#)
- Removal of Cell Debris: The extract is centrifuged to pellet the cell debris, and the supernatant containing the pigments is collected.
- Purification:
 - Phospholipid Precipitation: The supernatant is chilled to precipitate phospholipids, which are then removed by centrifugation.[\[2\]](#)
 - Chromatography: The resulting extract can be further purified by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile/methanol/water).
- Characterization: The purified **salinixanthin** can be characterized by:
 - UV-Vis Spectroscopy: To confirm the characteristic absorption spectrum.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Quantification of Salinixanthin

Salinixanthin can be quantified using HPLC with a photodiode array (PDA) detector. A standard curve should be prepared using purified **salinixanthin** of a known concentration. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.

In Vitro Antioxidant Activity Assays

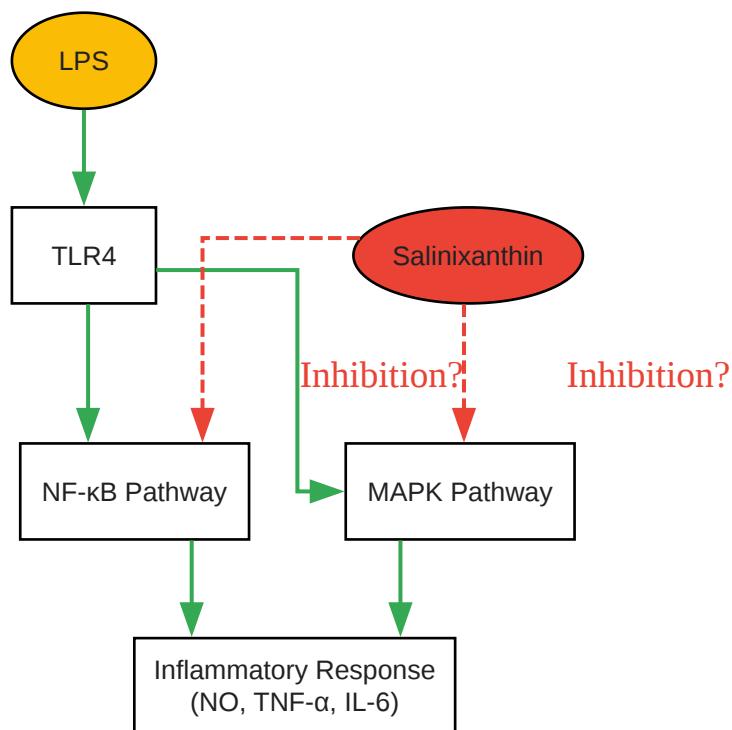
The antioxidant potential of **salinixanthin** can be evaluated using various established in vitro assays.

[Click to download full resolution via product page](#)

Caption: Common in vitro antioxidant activity assays for carotenoids.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.
- FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}), which forms a colored complex that can be quantified.^[7]
- ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxy radicals.

In Vitro Anti-inflammatory Activity Assays


The anti-inflammatory properties of **salinixanthin** can be investigated using cell-based assays.

Methodology:

- Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1), is cultured.
- Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
- Treatment with **Salinixanthin**: The cells are treated with various concentrations of **salinixanthin** before or after stimulation with the inflammatory agent.
- Measurement of Inflammatory Markers: The levels of key inflammatory mediators are measured. This can include:
 - Nitric Oxide (NO): Measured using the Griess reagent.
 - Pro-inflammatory Cytokines (e.g., TNF- α , IL-6, IL-1 β): Measured by Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Polymerase Chain Reaction (qPCR).
 - Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) expression: Measured by Western blotting or qPCR.

Potential Signaling Pathways

While specific signaling pathways modulated by **salinixanthin** have not yet been elucidated, based on the known anti-inflammatory activities of other carotenoids, it is plausible that **salinixanthin** may exert its effects through the modulation of key inflammatory signaling pathways such as the NF- κ B and MAPK pathways. Further research is required to investigate these potential mechanisms.

[Click to download full resolution via product page](#)

Caption: Hypothetical anti-inflammatory signaling pathway for **salinixanthin**.

Conclusion and Future Directions

Salinixanthin is a fascinating carotenoid with a unique structure and a well-defined role in the photobiology of *Salinibacter ruber*. While its light-harvesting properties have been the primary focus of research, its potential as an antioxidant and anti-inflammatory agent remains largely unexplored. The experimental protocols outlined in this guide provide a framework for future investigations into these properties. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and underlying mechanisms of action of **salinixanthin**. Such studies will be crucial for unlocking its potential for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced Chirality of the Light-Harvesting Carotenoid Salinixanthin and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Occurrence, Properties, Applications, and Encapsulation of Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Salinixanthin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249706#salinixanthin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com